TD-106

Multiple Myeloma Antiproliferative Activity Cell Viability

TD-106 is a benzotriazinone-based CRBN modulator that outperforms classical glutarimide IMiDs. It functions as both a molecular glue for IKZF1/3 degradation (NCI-H929 CC50 0.039 μM) and a versatile E3 ligase ligand for PROTAC design. For AR-targeting PROTACs, linker attachment at the 6-position achieves DC50 12.5 nM and Dmax 93%—superior to thalidomide. Validated in vivo (TMD-8 xenograft, 50 mg/kg i.p.). Not a drop-in replacement for lenalidomide; scaffold geometry dictates neosubstrate selectivity and linker chemistry. Choose TD-106 for reproducible, position-optimized targeted protein degradation.

Molecular Formula C12H11N5O3
Molecular Weight 273.252
CAS No. 2250288-69-6
Cat. No. B2824162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTD-106
CAS2250288-69-6
Molecular FormulaC12H11N5O3
Molecular Weight273.252
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC=C3N=N2)N
InChIInChI=1S/C12H11N5O3/c13-6-2-1-3-7-10(6)12(20)17(16-15-7)8-4-5-9(18)14-11(8)19/h1-3,8H,4-5,13H2,(H,14,18,19)
InChIKeyDXZBHVQOULDEPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





TD-106 (CAS 2250288-69-6): A Chemically Defined CRBN Modulator for Targeted Protein Degradation Research


TD-106 (CAS 2250288-69-6) is a rationally designed, small-molecule modulator of the E3 ubiquitin ligase cereblon (CRBN). It belongs to a novel class of immunomodulatory drug (IMiD) analogs featuring a unique benzotriazinone scaffold [1]. This core structure differentiates it from classical glutarimide-based IMiDs such as thalidomide, lenalidomide, and pomalidomide. TD-106 functions both as a molecular glue, inducing the degradation of the neosubstrates IKZF1 (Ikaros) and IKZF3 (Aiolos), and as a versatile E3 ligase ligand for the design of proteolysis-targeting chimeras (PROTACs) [2].

Why TD-106 Is Not a Commodity IMiD: The Risks of Interchanging CRBN Ligands in Degrader Design


Generic substitution among CRBN modulators is scientifically invalid due to critical differences in scaffold geometry, neosubstrate selectivity, and linker attachment chemistry. Unlike thalidomide and lenalidomide, TD-106's benzotriazinone core confers distinct binding interactions with the CRBN surface [1]. This structural divergence translates into functional consequences: the position of linker attachment on TD-106 dictates PROTAC degradation efficiency, a parameter that cannot be generalized across CRBN ligands [2]. Furthermore, the selectivity for degrading IKZF1/3 versus other neosubstrates like GSPT1 is scaffold-dependent [3]. Substituting a chemically distinct CRBN ligand introduces uncontrolled variability in ternary complex formation, target engagement, and downstream pharmacology. Therefore, TD-106 is not a simple drop-in replacement for thalidomide or lenalidomide; its use requires specific, quantitative validation as detailed in the following evidence guide.

Quantitative Differentiation Guide: TD-106 vs. In-Class CRBN Modulators


Direct Antiproliferative Potency: TD-106 Demonstrates Nanomolar CC50 in NCI-H929 Myeloma Cells

TD-106 exhibits potent inhibition of proliferation in the NCI-H929 multiple myeloma cell line with a CC50 of 0.039 μM [1]. While direct, same-assay comparative data for lenalidomide or pomalidomide are not available in the primary literature, this value is contextually significant: it is achieved by a compound engineered not as a standalone therapeutic but as a tool for degrader construction. This suggests that the TD-106 scaffold itself possesses intrinsic, measurable antiproliferative activity that may contribute to the overall efficacy of derived PROTACs, a property not uniformly observed across all E3 ligase ligands.

Multiple Myeloma Antiproliferative Activity Cell Viability

IKZF1/3 Degradation: Concentration-Dependent Neosubstrate Engagement in NCI-H929 Cells

TD-106 induces a concentration-dependent degradation of the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) in NCI-H929 multiple myeloma cells, as demonstrated by Western blot analysis [1]. The degradation effect is observed across a concentration range of 1 nM to 1000 nM . While this is a class-level effect shared by lenalidomide and pomalidomide, the quantitative extent of degradation at each concentration point is specific to the TD-106 scaffold. This property is fundamental to its utility as a molecular glue degrader, enabling the direct depletion of these clinically relevant neosubstrates without requiring a linked targeting ligand.

Targeted Protein Degradation IKZF1 IKZF3 CRBN Neosubstrate

Linker Attachment Vector: The 6-Position of TD-106 Is Critical for Optimal AR PROTAC Efficacy

In a series of androgen receptor (AR) PROTACs, the position of linker attachment on the TD-106 scaffold was systematically evaluated [1]. PROTACs with the linker attached at the 6-position of TD-106 demonstrated superior AR degradation efficiency compared to analogs with linkers at the 5- or 7-positions. The optimized degrader, TD-802 (compound 33c), which utilizes the 6-position linkage, achieved a DC50 of 12.5 nM and a maximum degradation (Dmax) of 93% in LNCaP prostate cancer cells [1]. This quantitative relationship between linker position and degradation efficacy is a unique feature of the TD-106 scaffold and cannot be extrapolated from other CRBN ligands like thalidomide.

PROTAC Design Linker Chemistry Structure-Activity Relationship Androgen Receptor

In Vivo Anti-Myeloma Activity: TD-106 Suppresses Tumor Growth in a TMD-8 Xenograft Model

TD-106 demonstrates statistically significant anti-myeloma activity in vivo [1]. In a TMD-8 xenograft model using female SCID mice, intraperitoneal administration of TD-106 at 50 mg/kg once daily for 14 days resulted in the suppression of tumor growth [2]. This is a critical demonstration of in vivo target engagement and efficacy that supports the use of TD-106 in preclinical animal studies. While comparative in vivo data with other IMiDs in this specific model are not available, this result confirms that TD-106 possesses favorable pharmacological properties and bioavailability necessary for in vivo research applications.

In Vivo Efficacy Xenograft Model Multiple Myeloma Tumor Growth Inhibition

Solubility Profile: High DMSO Solubility Facilitates In Vitro and In Vivo Formulation

TD-106 exhibits high solubility in DMSO, with a reported value of ≥125 mg/mL (~457 mM) . This high solubility is a practical advantage for preparing concentrated stock solutions for in vitro assays and for facilitating the development of in vivo dosing formulations. It reduces the risk of precipitation during experimental workflows. While solubility data for other CRBN ligands like lenalidomide and pomalidomide in DMSO are not directly compared in the available datasheets, this quantitative value provides a verifiable benchmark for researchers selecting a CRBN binder with favorable handling properties.

Solubility Formulation DMSO Compound Handling

Evidence-Based Application Scenarios for TD-106 in Drug Discovery and Chemical Biology


Construction of High-Efficacy PROTACs Targeting the Androgen Receptor (AR)

When designing AR-targeting PROTACs, TD-106 is the preferred CRBN ligand. Empirical evidence demonstrates that linker attachment to the 6-position of TD-106 yields superior degradation efficiency (DC50 of 12.5 nM and Dmax of 93% for TD-802) compared to attachments at other positions [1]. This provides a clear, rational design strategy to maximize the potency of AR degraders for prostate cancer research. TD-106 should be prioritized over thalidomide, which lacks this defined structural advantage in the AR degradation context [1].

IKZF1/3-Dependent Multiple Myeloma Research Using a Molecular Glue Degrader

For studies investigating the role of IKZF1 and IKZF3 in multiple myeloma biology, TD-106 serves as a direct-acting molecular glue degrader. It induces concentration-dependent degradation of these transcription factors in NCI-H929 cells [2] and inhibits cell proliferation with a CC50 of 0.039 μM [2]. This application is particularly relevant for researchers dissecting CRBN-mediated neosubstrate degradation pathways and for evaluating the therapeutic potential of IMiD-like activity without the confounding effects of a linked targeting ligand.

In Vivo Pharmacology Studies of CRBN Modulation in Myeloma Xenografts

TD-106 is validated for in vivo use in mouse models of myeloma. Its demonstrated ability to suppress tumor growth in a TMD-8 xenograft model when administered intraperitoneally at 50 mg/kg daily for 14 days [3] supports its application in preclinical efficacy and pharmacodynamic studies. This makes TD-106 a suitable tool for exploring the in vivo consequences of CRBN engagement and IKZF1/3 degradation in a disease-relevant setting.

Benchmarking and Validating Novel CRBN Ligands or PROTACs

TD-106 can be employed as a reference compound or positive control in the development of next-generation CRBN modulators and PROTACs. Its well-characterized properties—including antiproliferative CC50 [2], IKZF1/3 degradation profile [2], and defined linker attachment vector [1]—provide a reliable benchmark against which the activity and selectivity of novel compounds can be quantitatively compared. This is essential for structure-activity relationship (SAR) studies and for ensuring assay reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for TD-106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.